![molecular formula C20H21BrN2O2 B1529588 Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 438192-14-4](/img/structure/B1529588.png)

Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Overview

Description

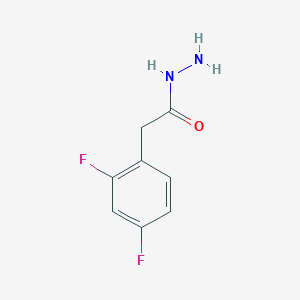

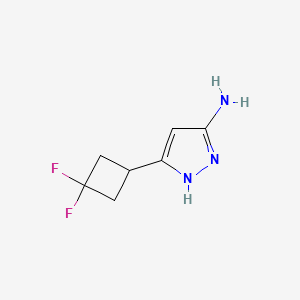

“Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. It contains a benzyl group, a bromine atom, a spiro[indoline-3,4’-piperidine] moiety, and a carboxylate group .

Molecular Structure Analysis

The molecular structure of “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would likely be complex due to the presence of multiple functional groups. The spiro[indoline-3,4’-piperidine] moiety is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .

Chemical Reactions Analysis

The chemical reactions involving “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would likely depend on the specific conditions and reagents used. Spiro[indoline-3,4’-piperidine] derivatives can undergo various reactions, including [4 + 3] cycloaddition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would depend on its specific structure. For example, the presence of a bromine atom could potentially make the compound more dense and polar .

Scientific Research Applications

Synthesis of Spiroindole and Spirooxindole Scaffolds

Spiroindole and spirooxindole scaffolds are pivotal in drug design due to their bioactivity against various diseases. The inherent three-dimensional nature of these compounds makes them suitable for interacting with three-dimensional proteins, thus making them valuable targets in organic chemistry and drug discovery . Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can serve as a precursor in the synthesis of these scaffolds, contributing to the development of new therapeutic agents.

Antimicrobial and Antitumor Applications

Compounds with spirocyclic systems, such as Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate, exhibit a broad spectrum of biological properties. They have been found to have antimicrobial and antitumor activities, which are essential for the development of new medications for treating infections and cancer .

Neurological Disorder Treatment

The benzyl-piperidine group, similar to the one present in Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate, is often a necessary component for the successful inhibition of cholinesterase receptors. This is crucial in the treatment of neurological disorders such as Alzheimer’s disease .

Development of Cholinesterase Inhibitors

The structure of Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate provides good binding to the catalytic site of the AChE enzyme, which includes two active anionic binding sites. This makes it a potential candidate for the development of cholinesterase inhibitors .

Anticancer Activity

Innovative compounds derived from piperidine, like Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate, have been evaluated for their anticancer activity. Some derivatives have shown potency against various cancer cell lines, indicating the potential of this compound in cancer research .

Inhibition of Microtubule Assembly

Certain spirocyclic compounds have been shown to inhibit microtubule assembly, which is a promising approach in cancer therapy. Derivatives of Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate could potentially be used to explore this application further .

Modulation of Serotonin Receptors

Compounds containing the spiro[indoline-3,4’-piperidine] scaffold have been reported to affect the operation of muscarinic serotonin receptors. This suggests that Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate could be used in the development of drugs targeting these receptors .

Local Anesthetic Properties

The structural features of Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate may confer local anesthetic properties. Research into this application could lead to the development of new anesthetic agents .

Mechanism of Action

Mode of Action

The compound’s bromine atom and spiro[indoline-3,4’-piperidine] structure suggest it may participate in various chemical reactions, potentially influencing its interaction with biological targets .

Biochemical Pathways

The biochemical pathways affected by Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate are currently unknown. Given the compound’s unique structure, it is plausible that it could influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with biological targets .

Safety and Hazards

properties

IUPAC Name |

benzyl 5-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOCYIKLSHIHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1529513.png)

![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)